molecular formula C9H9NO5 B3260976 Methyl 2-hydroxy-4-methyl-5-nitrobenzoate CAS No. 337520-75-9

Methyl 2-hydroxy-4-methyl-5-nitrobenzoate

Cat. No.: B3260976
CAS No.: 337520-75-9
M. Wt: 211.17 g/mol
InChI Key: NRMDDGRFLBFVDR-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methyl-5-nitrobenzoate is a substituted benzoic acid ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a hydroxy group ortho to the ester moiety, a pattern seen in salicylate derivatives, along with additional methyl and nitro substituents that influence its electronic properties and reactivity. Similar ortho-hydroxy benzoic acid derivatives are known to be explored for their potential biological activities, including antimicrobial and anti-inflammatory effects . The nitro group on the aromatic ring presents a key handle for further chemical transformation, most notably reduction to an amino group, which can be used to generate a diverse array of amine derivatives and complex molecular scaffolds for drug discovery . Researchers utilize this compound as a building block for the synthesis of more complex molecules, such as hydrazones and other pharmacologically relevant cores . Its structure suggests applications in the development of pharmaceutical intermediates and agrochemicals. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-hydroxy-4-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-8(11)6(9(12)15-2)4-7(5)10(13)14/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMDDGRFLBFVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Methyl 2-hydroxy-4-methylbenzoate: The starting material, methyl 2-hydroxy-4-methylbenzoate, is subjected to nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is typically carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.

    Esterification of 2-hydroxy-4-methyl-5-nitrobenzoic acid: Another method involves the esterification of 2-hydroxy-4-methyl-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to obtain the desired methyl ester.

Industrial Production Methods: The industrial production of methyl 2-hydroxy-4-methyl-5-nitrobenzoate typically involves large-scale nitration and esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Methyl 2-hydroxy-4-methyl-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions. For example, it can be converted to an ether or ester by reacting with appropriate alkyl halides or acyl chlorides.

    Oxidation: The methyl group attached to the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, base catalysts.

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed:

    Reduction: Methyl 2-hydroxy-4-methyl-5-aminobenzoate.

    Substitution: Methyl 2-alkoxy-4-methyl-5-nitrobenzoate, methyl 2-acetoxy-4-methyl-5-nitrobenzoate.

    Oxidation: Methyl 2-hydroxy-4-carboxy-5-nitrobenzoate.

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-4-methyl-5-nitrobenzoate is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and as a probe in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anti-inflammatory properties. Derivatives of this compound are explored as potential drug candidates for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. It is also used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methyl-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The hydroxyl group and methyl ester group also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Isomers and Derivatives

The following table compares Methyl 2-hydroxy-4-methyl-5-nitrobenzoate with structurally related nitrobenzoates and derivatives:

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Solubility Applications
This compound 337520-75-9 C₁₀H₁₁NO₅ 2-OH, 4-CH₃, 5-NO₂ Not reported Likely s in EtOH, MeOH; i in H₂O Pharmaceutical intermediate
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate 27883-60-9 C₉H₉NO₆ 4-OH, 5-OCH₃, 2-NO₂ Not reported N/A Medical intermediate
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 C₉H₉NO₅ 5-OCH₃, 2-NO₂ 78 i H₂O; sl EtOH, eth, MeOH Organic synthesis
Methyl 4-nitrobenzoate 619-50-1 C₈H₇NO₄ 4-NO₂ 96 i H₂O; s EtOH UV-stabilizer, polymer additive
5-Hydroxy-4-methoxy-2-nitrobenzoic acid 31839-20-0 C₈H₇NO₆ 5-OH, 4-OCH₃, 2-NO₂ (acid form) Not reported Likely s in polar solvents Precursor for ester synthesis

Key Observations :

  • The nitro group at position 5 (meta to ester) may reduce steric hindrance compared to ortho-nitro isomers like Methyl 2-nitrobenzoate (CAS 606-27-9) .
  • Reactivity: The hydroxyl group offers a site for further functionalization (e.g., acetylation), while the nitro group can be reduced to an amine for drug synthesis, as seen in Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) .
Physical and Chemical Properties
  • Melting Points : Methyl 4-nitrobenzoate (96°C) has a higher melting point than Methyl 5-methoxy-2-nitrobenzoate (78°C), reflecting the influence of substituent position and hydrogen bonding . The target compound’s hydroxyl group may lower its melting point compared to purely nitro-substituted esters.
  • Solubility : Hydroxyl-containing derivatives (e.g., 5-Hydroxy-4-methoxy-2-nitrobenzoic acid) are more soluble in polar solvents than their methoxy counterparts, suggesting similar behavior for this compound .
Crystallographic and Hydrogen-Bonding Analysis
  • Structural Characterization : Tools like SHELX and ORTEP are critical for determining hydrogen-bonding patterns. The hydroxyl group in the target compound likely forms intermolecular O–H···O bonds, creating dimeric motifs, as observed in other hydroxy-nitrobenzoates .
  • Comparison with Methoxy Derivatives: Methoxy groups (e.g., Methyl 5-methoxy-2-nitrobenzoate) lack hydrogen-bond donors, leading to weaker intermolecular forces and lower melting points .

Biological Activity

Methyl 2-hydroxy-4-methyl-5-nitrobenzoate, also known as methyl 2-hydroxy-5-nitrobenzoate, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7NO5C_8H_7NO_5 and features a hydroxyl group, a methyl group, and a nitro group attached to a benzoate structure. The presence of these functional groups contributes to its biological activities.

Enzyme Inhibition

The compound primarily acts as an inhibitor of specific enzymes. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are crucial in various signaling pathways within cells. This inhibition can lead to altered cellular responses and has implications for diseases where these pathways are dysregulated.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases. The percentage inhibition of edema in experimental models indicates significant anti-inflammatory activity .

Pharmacokinetics and Metabolism

This compound is characterized by high dipole moments due to its nitro group, affecting its absorption and distribution in biological systems. The compound's pharmacokinetic profile suggests that environmental factors such as pH can influence its ionization state, thereby impacting its bioavailability and efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes involved in critical metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease .

In Vivo Studies

Animal model studies have provided insights into the compound's dosage effects and therapeutic potential. For instance, varying dosages were tested to assess their impact on inflammation and microbial infections. Results indicated that higher concentrations led to more pronounced effects, highlighting the importance of dosage optimization in therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMain ActivityNotes
Methyl 2-hydroxy-5-nitrobenzoateAntimicrobialSimilar structure but lacks the methyl group
2-Hydroxy-4-methylbenzoic acidAnti-inflammatoryDifferent substitution pattern affects activity
Methyl 3-nitrobenzoateAntibacterialShows different potency against specific strains

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl 2-hydroxy-4-methyl-5-nitrobenzoate with high purity?

  • Methodology : Start with a nitration reaction on a methyl-substituted benzoic acid derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purify intermediates via recrystallization using ethanol/water mixtures. Final esterification can be achieved using methanol and catalytic sulfuric acid .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity using HPLC (C18 column, UV detection at 254 nm). Adjust stoichiometry to minimize byproducts like di-nitrated isomers .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra to reference data (e.g., aromatic proton shifts at δ 8.1–8.4 ppm for nitro groups) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ at m/z 226.19) .
  • XRD : For crystalline samples, refine structures using SHELX-97 (space group determination, R-factor < 5%) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Store in airtight containers at RT, away from oxidizing agents .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Stability Testing : Conduct accelerated degradation studies in buffered solutions (pH 1–13). Monitor via UV-Vis spectroscopy for nitro group reduction (λ_max shifts from 300 nm to 270 nm in acidic media) .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the hydrogen-bonding network in this compound?

  • Challenges : The hydroxyl and nitro groups form competing intermolecular H-bonds, complicating electron density maps. Use SHELXL for refinement, applying restraints for O–H···O and C–H···O interactions .
  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8) for dimeric H-bonds) and validate via Mercury software .

Q. How can conflicting NMR and IR data for the hydroxyl group be reconciled?

  • Data Contradiction : IR may show a broad O–H stretch (~3200 cm⁻¹), while NMR lacks a corresponding proton signal due to exchange broadening.
  • Resolution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to slow proton exchange. Confirm via deuterium exchange experiments .

Q. What mechanistic insights explain the regioselectivity of nitration in methyl 2-hydroxy-4-methylbenzoate precursors?

  • Mechanism : The ortho-directing hydroxyl group and para-methyl substituent favor nitration at C5. Computational modeling (DFT, Gaussian) can map electrostatic potential surfaces to predict reactivity .

Q. How does this compound interact with biological macromolecules?

  • Binding Studies : Use fluorescence quenching assays with BSA (λ_ex = 280 nm) to determine binding constants (KbK_b). Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets and polar residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Methyl 2-hydroxy-4-methyl-5-nitrobenzoate

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